Benzoic acid, 2-(2H-1,4-benzothiazin-3-yl)hydrazide
Description
Benzoic acid, 2-(2H-1,4-benzothiazin-3-yl)hydrazide is a chemical compound with the molecular formula C15H13N3OS and a molecular weight of 283.35 . It is also known by its CAS number 78959-08-7 .
Synthesis Analysis
The synthesis of 1,4-benzothiazine derivatives, which include Benzoic acid, 2-(2H-1,4-benzothiazin-3-yl)hydrazide, involves a series of chemical reactions. Starting from 2-(substituted)-3,4-dihydro-2H-1,4-benzothiazi-3-one, a number of 1,4-benzothiazine derivatives were synthesized using different alkylating agents . The synthesis process also involves a click chemistry reaction using a CuI-catalyzed Huisgen [3 ? 2] cycloaddition .Molecular Structure Analysis
The molecular structure of Benzoic acid, 2-(2H-1,4-benzothiazin-3-yl)hydrazide is complex and involves several active sites. The benzothiazine core of the molecule provides great responsiveness, making it an excellent heterocyclic precursor in the synthesis of new heterocyclic systems .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Benzoic acid, 2-(2H-1,4-benzothiazin-3-yl)hydrazide are complex and involve several steps. The reactions involve the use of different alkylating agents and a CuI-catalyzed Huisgen [3 ? 2] cycloaddition .Physical And Chemical Properties Analysis
Benzoic acid, 2-(2H-1,4-benzothiazin-3-yl)hydrazide has a molecular formula of C15H13N3OS and a molecular weight of 283.35 . More detailed physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.properties
IUPAC Name |
N'-(2H-1,4-benzothiazin-3-yl)benzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c19-15(11-6-2-1-3-7-11)18-17-14-10-20-13-9-5-4-8-12(13)16-14/h1-9H,10H2,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBHJMZCWKPZLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2S1)NNC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00229411 | |
Record name | Benzoic acid, 2-(2H-1,4-benzothiazin-3-yl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00229411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 2-(2H-1,4-benzothiazin-3-yl)hydrazide | |
CAS RN |
78959-08-7 | |
Record name | Benzoic acid, 2-(2H-1,4-benzothiazin-3-yl)hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078959087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-(2H-1,4-benzothiazin-3-yl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00229411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.